Methyl 8-oxo-7,8-dihydro[2,7]naphthyridine-4-carboxylate
Overview
Description
Methyl 8-oxo-7,8-dihydro[2,7]naphthyridine-4-carboxylate is a heterocyclic compound belonging to the naphthyridine family Naphthyridines are known for their diverse biological activities and photochemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-oxo-7,8-dihydro[2,7]naphthyridine-4-carboxylate can be achieved through various methods. One common approach involves the reaction of methyl vinyl ketone with 2-aminonicotinaldehyde in alcoholic solvents in the presence of KOH at room temperature, which affords alkoxysubstituted 1,8-naphthyridine . Another method includes multicomponent reactions (MCR) involving substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and eco-friendly approaches are often employed to develop more efficient and sustainable synthetic routes .
Chemical Reactions Analysis
Types of Reactions
Methyl 8-oxo-7,8-dihydro[2,7]naphthyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new substituents into the naphthyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetic acid .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Methyl 8-oxo-7,8-dihydro[2,7]naphthyridine-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 8-oxo-7,8-dihydro[2,7]naphthyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit bacterial enzymes or interfere with cancer cell proliferation by targeting specific proteins and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphthyridine derivatives such as:
1,5-Naphthyridines: Known for their biological activities and applications in medicinal chemistry.
1,6-Naphthyridines: Used in synthetic and medicinal chemistry due to their functional properties.
1,8-Naphthyridines: Widely studied for their diverse applications in chemistry and materials science.
Uniqueness
Methyl 8-oxo-7,8-dihydro[2,7]naphthyridine-4-carboxylate is unique due to its specific structural features and the range of reactions it can undergo. Its versatility in synthetic applications and potential in medicinal chemistry distinguish it from other naphthyridine derivatives .
Properties
IUPAC Name |
methyl 8-oxo-7H-2,7-naphthyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-15-10(14)8-5-11-4-7-6(8)2-3-12-9(7)13/h2-5H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHCVPYBPVASHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CNC(=O)C2=CN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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